molecular formula C18H16ClNO3 B3940075 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B3940075
M. Wt: 329.8 g/mol
InChI Key: IGZCDZIYCVPQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase (JAK). JAKs are intracellular enzymes that are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and certain cancers.

Mechanism of Action

4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid can block the downstream effects of these signaling pathways, including the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and other disease symptoms.
Biochemical and Physiological Effects:
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the number of activated T cells and B cells, which are involved in the immune response. In clinical studies, 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been shown to improve disease symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and handle in the lab. It has also been extensively studied in preclinical and clinical settings, which means that there is a large body of literature available on its effects and potential therapeutic applications. However, 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid also has some limitations. It is a relatively new drug, and there is still much that is not known about its long-term effects. In addition, it is a potent inhibitor of JAK enzymes, which are involved in many different signaling pathways. This means that it may have off-target effects that are not yet fully understood.

Future Directions

There are several potential future directions for research on 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. One area of interest is the development of new JAK inhibitors that are more selective and have fewer off-target effects. Another area of interest is the use of 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in combination with other drugs, such as biologics, to improve its therapeutic efficacy. Finally, there is interest in studying the long-term effects of 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid on patients with autoimmune disorders and other diseases.

Scientific Research Applications

4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has been studied for its potential use in preventing transplant rejection and treating certain cancers.

properties

IUPAC Name

4-chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-12-8-9-14(18(22)23)15(10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-8,14-15H,9-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZCDZIYCVPQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.